molecular formula C14H27N3O4 B092997 N-(N-L-Leucylglycyl)-L-leucine CAS No. 19408-48-1

N-(N-L-Leucylglycyl)-L-leucine

Cat. No. B092997
CAS RN: 19408-48-1
M. Wt: 301.38 g/mol
InChI Key: HYIFFZAQXPUEAU-UHFFFAOYSA-N
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Description

N-(N-L-Leucylglycyl)-L-leucine is a dipeptide composed of the amino acids leucine and glycine. It is a sequential polypeptide that can be synthesized in various forms, such as (Leu3Gly)n, (Leu2Gly)n, (LeuGly)n, and (LeuGly2)n, as demonstrated in the synthesis of sequential polypeptides of L-leucine and glycine . The molecule can exist in different states, including zwitterionic forms, and can be part of more complex polypeptide chains .

Synthesis Analysis

The synthesis of N-(N-L-Leucylglycyl)-L-leucine-related compounds involves several methods. For instance, the sequential polypeptides of L-leucine and glycine are synthesized through self-condensation of corresponding peptide p-nitrophenyl esters . In another study, L-[1-11C]leucine was synthesized using a modified Bucherer-Strecker reaction sequence, followed by enzymatic resolution to isolate the pure L-amino acid isomer . Reactive copolymers containing derivatives of L-leucine were synthesized and characterized, indicating the versatility of L-leucine in polymer chemistry9.

Molecular Structure Analysis

The molecular structure of L-leucylglycine and its derivatives has been extensively studied. For example, L-leucylglycine 0.67-hydrate was crystallized from an aqueous solution, revealing a hydrogen-bond network and an alignment of hydrophilic and hydrophobic regions . The crystal structure of L-leucylglycylglycylglycine shows a zwitterion with a folded conformation at the middle glycylglycyl link . Additionally, the racemic dipeptide glycyl-DL-leucine at 120 K has been determined, showing a complex pattern of hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of L-leucine-containing peptides includes hydrolysis and aminolysis reactions. Hydrolysis of polypeptides in aqueous trifluoroacetic acid results in the liberation of leucine, with different rates observed for various polymers . Leucine aminopeptidase has been shown to hydrolyze L-leucylglycine, indicating its specificity and the importance of metal ions for its activity . Reactive copolymers containing L-leucine derivatives undergo aminolysis with diamines, leading to polymers with free NH2 groups9.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-leucylglycine and its derivatives are influenced by their molecular structure. The zwitterionic nature of these molecules contributes to their solubility and crystallization behavior . The presence of leucine residues can induce folded structures in oligomers, as seen in vibrational spectroscopic studies . The conformation of these peptides in the solid state can range from folded to helical structures, depending on the sequence and length of the oligomers .

Scientific Research Applications

Biological Activity and Growth Support

  • Synthetic derivatives of leucine, including glycyl-l-leucine, have been tested for biological activity using rat growth as a criterion. Glycyl-l-leucine supports growth, highlighting its potential biological significance (Rechcigl & Williams, 1961).

Enzymatic Hydrolysis and Specificity

  • Leucine aminopeptidase, an enzyme that hydrolyzes L-leucyl peptides, is affected by compounds like glycyl-L-leucine. This enzyme's activity and specificity are crucial for understanding its interactions with leucine derivatives (Smith & Slonim, 1948).

Clinical Enzyme Assays

  • Serum assays of leucine aminopeptidase, determined by the hydrolysis of compounds like L-leucylglycine, are clinically valuable. This research underscores the significance of leucine derivatives in diagnostic contexts (Banks et al., 1960).

Oligopeptide Synthesis

  • The enzymatic synthesis of oligopeptides, involving derivatives like L-leucylglycylglycine, demonstrates the role of leucine derivatives in peptide synthesis and modification, significant in biotechnology and pharmaceutical research (Nakanishi et al., 1986).

Metabolic and Enzymatic Studies

  • The study of leucine aminopeptidase, which acts on L-leucyl peptides, is important for understanding metabolic processes and enzyme mechanisms. This research can inform applications in biochemical and pharmaceutical fields (Sugiura et al., 1976).

Metabolic Pathway Engineering

  • Engineering the metabolic flux in microorganisms, like Corynebacterium glutamicum, for enhanced L-leucine production involves manipulating pathways associated with leucine and its derivatives. This has applications in industrial biotechnology for amino acid production (Wang et al., 2020).

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(19)16-7-12(18)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIFFZAQXPUEAU-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-L-Leucylglycyl)-L-leucine

CAS RN

19408-48-1
Record name Leu-Gly-Leu
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URL https://commonchemistry.cas.org/detail?cas_rn=19408-48-1
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Record name N-(N-L-Leucylglycyl)-L-leucine
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Record name N-(N-L-leucylglycyl)-L-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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